![molecular formula C22H20N4O2 B2820686 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371926-59-9](/img/structure/B2820686.png)

6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

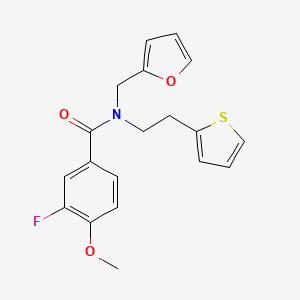

“6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the linear formula C16H16N4O2 . It is a type of dihydropyrano[2,3-c]pyrazole, which is a class of heterocyclic compounds known for their wide applications in medicinal and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of this compound has been achieved through a four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile . This method provides many advantages such as shorter reaction time with high yields, mild reaction conditions, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring that is almost coplanar to the fused pyran ring . The dihedral angle between these rings is approximately 2.99 (5)° .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are facilitated by various catalysts such as nano-eggshell/Ti (IV) . These reactions are efficient and environmentally friendly, leading to high yields and easy work-up .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 258–260 °C . Its IR, 1 H NMR, and 13 C NMR spectra have been established .

Wissenschaftliche Forschungsanwendungen

Green Chemistry and Synthesis

This compound has been synthesized using a green and environmentally friendly protocol . The process involves the use of CoCeO2 nanoparticles as an efficient, reusable, and heterogeneous catalyst in an aqueous medium . This method offers several advantages, including high yields, short reaction times, the use of non-toxic materials, simple workup, and reusability of the catalyst without loss of activity .

Pharmaceutical Applications

The compound is pharmaceutically active . It is part of a class of heterocyclic compounds that exhibit a wide variety of biological activities, including anticancer , anti-inflammatory , antiulcer , antimalarial , antiviral , anti-HIV , antimicrobial , kinase inhibitor properties , hypotensive , hypoglycemic and anti-proliferative effects .

Catalyst Development

The compound has been used in the development of new catalysts . Specifically, CoCeO2 nanoparticles have been used as a catalyst in the synthesis of this compound . The catalyst is reusable and does not lose its activity, making it a promising material for future research and applications .

Multicomponent Reactions

This compound has been synthesized using multicomponent reactions (MCRs) . MCRs are a crucial method for the organic synthesis of various complex molecules in one-pot conditions . They offer advantages over traditional chemical reactions in terms of simplicity and synthetic efficiency .

Nano-Eggshell/Ti (IV) Catalyst

A novel naturally based catalyst, nano-eggshell/Ti (IV), has been used for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives . This method offers several advantages, including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .

Solvent-Free Conditions

The compound has been synthesized under solvent-free conditions . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical reactions . Solvent-free conditions often lead to decreased reaction time, increased yields, and easy work-up .

Wirkmechanismus

While the exact mechanism of action for this compound is not explicitly mentioned in the available resources, similar compounds are known to intercalate into DNA . This intercalation can lead to the suppression of DNA iteration and gene transcription, which is used in therapeutic approaches to destroy tumor cells or infected tissue .

Zukünftige Richtungen

This compound and similar dihydropyrano[2,3-c]pyrazoles have potential applications in medicinal and pharmaceutical chemistry due to their wide range of biological and pharmacological activities . They have shown promising results in antibacterial activity and are more active than cefazolin . Future research could focus on exploring these properties further and developing new therapeutic applications .

Eigenschaften

IUPAC Name |

6-amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-2-6-18-20-19(14-9-11-16(27)12-10-14)17(13-23)21(24)28-22(20)26(25-18)15-7-4-3-5-8-15/h3-5,7-12,19,27H,2,6,24H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJIBXBGQSLKPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2820606.png)

![N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide](/img/structure/B2820607.png)

![Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2820614.png)

![1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/no-structure.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)

![2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2820622.png)

![spiro[cyclohexane-1,1'-inden]-3'(2'H)-one](/img/structure/B2820623.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2820627.png)